1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-

Physicochemical Properties Drug-likeness Solubility

Sourcing high-purity N-hydroxyethyl-dihydroisoquinolinone for receptor antagonist programs often means compromising between purity and lead time. This compound (CAS 114985-73-8) resolves that tension as a versatile 3,4-dihydroisoquinolin-1(2H)-one scaffold. - The terminal hydroxyl enables orthogonal derivatization: direct chlorination yields the 2-(2-chloroethyl) alkylating agent for D3 dopamine receptor ligands (low nM Ki). - ≥97% HPLC purity minimizes chromatographic burden during parallel SAR campaigns. - LogP 3.22 and aqueous solubility 3.1 mg/mL (pH 7.4) provide benchmark ADME parameters for hit-to-lead optimization.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B12854432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=CC=CC=C21)CCO
InChIInChI=1S/C11H13NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-4,13H,5-8H2
InChIKeyLEEFBCLMPJQYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-


1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- (CAS 114985-73-8) is a bicyclic dihydroisoquinolinone featuring an N-hydroxyethyl substituent. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, it is a solid at room temperature (predicted melting point 43–44 °C) . This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class, which is a privileged structure in medicinal chemistry for developing receptor antagonists and enzyme inhibitors. The hydroxyethyl side-chain provides a synthetic handle for further derivatization, making it a versatile intermediate rather than a final bioactive end-product.

Synthetic Intermediate Hydroxyethyl handle for derivatization and probe assembly
Physical Form Solid at room temperature simplifies weighing and handling
Scaffold Utility Privileged dihydroisoquinolinone core for CNS-targeted design

Why Generic Substitution Fails for This Dihydroisoquinolinone


Dihydroisoquinolinones are not interchangeable. The N-substituent profoundly influences the compound's physicochemical properties, reactivity, and biological profile. For example, replacing the N-hydroxyethyl group of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- with an N-methyl or N-benzyl group alters the hydrogen-bonding capacity, logP, and solubility, directly affecting membrane permeability and target binding [1]. Furthermore, the hydroxyethyl group serves as a critical synthetic precursor handle; substitution with an alkyl or aryl group eliminates the ability to perform subsequent nucleophilic displacement or oxidation reactions [1]. The following quantitative evidence demonstrates where this specific compound provides measurable differentiation from its closest analogs and alternatives.

N-Substituent variation alters logP, solubility, and H-bonding; N-methyl or N-benzyl analogs are not interchangeable.
Hydroxyethyl group is a critical synthetic handle; substitution removes the ability for further nucleophilic displacement.
Chloroethyl analog (liquid) differs in physical form and stability; may not substitute in solid-handling workflows.

Quantitative Differentiation vs. Closest Analogs


Predicted Physicochemical Profile vs. Unsubstituted Core

In silico QSPR calculations differentiate the N-hydroxyethyl derivative from the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core. The hydroxyethyl substituent contributes two hydrogen-bond donors/acceptors and increases topological polar surface area (TPSA) relative to the unsubstituted scaffold, resulting in a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 and a logP of 3.22 [1]. By contrast, the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one has a calculated logP of approximately 1.5 and lower TPSA, indicating divergent pharmacokinetic behavior if used directly in biological assays.

Physicochemical Profile
Data to verify
logP 3.22 vs 1.5 (unsubstituted core)
Predicted logP difference may inform permeability assessment
QSPR models; experimental confirmation advised
Physicochemical Properties Drug-likeness Solubility

Synthetic Utility as a Direct Precursor to a Key Alkylating Agent

The hydroxyethyl compound is the direct precursor to 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone (CAS 117885-67-3), a key alkylating intermediate used in the synthesis of dopamine D3 receptor ligands [1]. Chlorination of the terminal hydroxyl group with thionyl chloride or similar reagents proceeds quantitatively. The chloroethyl analog is not commercially available at comparable scale or purity (typically limited to <95% by HPLC) . In contrast, 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is routinely supplied at ≥97% purity (HPLC), providing a cost-effective, high-purity starting point for subsequent diversification .

Synthetic Utility
Head-to-head
Purity ≥97% (HPLC) vs 95% for chloroethyl analog; broader bulk availability
Reported purity difference may reduce downstream purification steps
Vendor catalog comparison; independent verification recommended
Synthetic Chemistry Intermediate Alkylating Agent

Class-Level Vasodilatory Activity of 2-Substituted Analogs

A series of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and evaluated for vasodilatory activity on isolated rat aortic rings. While the specific data for the N-hydroxyethyl derivative was not individually reported, the class demonstrated significant vasorelaxation effects, with the most potent analog achieving 78.2 ± 3.5% relaxation at 100 μM [1]. The N-substituent was critical for activity; the unsubstituted parent compound showed negligible vasorelaxation (<10% at 100 μM). The hydroxyethyl group is expected to confer intermediate activity based on its hydrogen-bonding capacity and moderate lipophilicity.

Vasorelaxation Activity
Class-level
Class average ~50–78% relaxation at 100 μM (rat aortic rings); compound not individually tested
May support cardiovascular probe design; class-level, not compound-specific
Requires direct evaluation of the hydroxyethyl derivative
Vasodilatation Cardiovascular α1-Adrenoceptor

Physical Form and Handling vs. Chloroethyl Analog

The target compound is a solid with a predicted melting point of 43–44 °C , making it easier to weigh and handle under ambient laboratory conditions compared to the chloroethyl analog, which is often an oil at room temperature . The hydroxyethyl derivative's hydrogen-bond donor enables straightforward dissolution in DMSO, ethanol, and aqueous buffers at concentrations up to 10 mM, while the chloroethyl analog requires strictly anhydrous solvents to prevent hydrolysis.

Physical Form
Head-to-head
Solid (mp 43–44 °C) vs. liquid chloroethyl analog
Solid form may ease handling and plating in HTS workflows
Solvent compatibility differences should be validated
Physical Form Storage Handling

Highest-Impact Research and Application Scenarios


Synthesis of D3 Dopamine Receptor Ligands

The hydroxyethyl compound is the preferred precursor for generating the 2-(2-chloroethyl) alkylating agent, which is directly coupled to arylpiperazines to yield potent D3 dopamine receptor ligands (Ki values reported in the low nanomolar range) [1]. Using the high-purity hydroxyethyl starting material (≥97% HPLC) minimizes side products during chlorination and subsequent N-alkylation, improving overall synthetic yield and reducing chromatographic burden. This route is directly compatible with parallel synthesis for SAR studies.

Cardiovascular Probe Development for Vasorelaxation

Researchers investigating endothelium-independent vasorelaxation can use this compound as a scaffold for systematic N-substituent optimization. The class has demonstrated up to 78.2% vasorelaxation at 100 μM on rat aortic rings [1]. The hydroxyethyl group provides a hydrogen-bond anchor that can be further functionalized to tune potency and selectivity, offering a rational starting point for hit-to-lead campaigns.

Photoaffinity Labeling Probe Synthesis

The terminal hydroxyl group of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- serves as an orthogonal functional handle for installing photoaffinity tags (e.g., diazirine or benzophenone) without disturbing the dihydroisoquinolinone pharmacophore. This strategy has been employed to generate target-identification probes for related heterocyclic scaffolds, where the hydroxyethyl linker length (two methylene units) provides optimal spatial separation between the pharmacophore and the photoreactive group.

Preclinical Formulation and Solubility-Limited Assessment

With a measured aqueous solubility of 3.1 mg/mL at pH 7.4 and a logP of 3.22 [1], this compound occupies a favorable solubility-permeability space for early-stage ADME profiling. Formulation scientists can use these parameters to benchmark co-solvent requirements and predict oral absorption, avoiding the need for extensive solubility enhancement in initial pharmacokinetic studies.

Application
Selection Property
Validation Focus
Dopamine D3 receptor ligand synthesis
Hydroxyethyl handle for derivatization
Reaction selectivity and purification efficiency
Cardiovascular probe development
N-substituent tunability
Vasorelaxation endpoint in tissue models
Photoaffinity labeling probe synthesis
Orthogonal hydroxyl group for tag installation
Linker length and pharmacophore accessibility
Early-stage ADME profiling
Reported solubility and logP
Co-solvent requirements and permeability assessment
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